1-ethoxycyclopentane-1-carbaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
854732-29-9 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
1-ethoxycyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C8H14O2/c1-2-10-8(7-9)5-3-4-6-8/h7H,2-6H2,1H3 |
InChI Key |
ZZURGOUTZPDQHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCCC1)C=O |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Ethoxycyclopentane 1 Carbaldehyde
Chemo- and Regioselective Routes to 1-ethoxycyclopentane-1-carbaldehyde
The selective synthesis of this compound hinges on strategies that can differentiate between various reactive sites and direct bond formation to the desired positions.
The formation of the cyclopentane (B165970) core is a critical first step. Catalytic methods, known for their efficiency and atom economy, are at the forefront of constructing such carbocycles. tcichemicals.com A variety of catalytic systems can be employed to generate substituted cyclopentane rings, which can then be further functionalized. organic-chemistry.org For instance, transition metal-catalyzed [3+2] cycloaddition reactions of vinylcyclopropanes with electron-deficient olefins represent a powerful strategy for assembling polysubstituted cyclopentanes. tcichemicals.com
Another approach involves the rhodium-catalyzed decarbonylative coupling of cyclobutanones with alkenes, which serves as a formal (4+2-1) transformation to access bridged cyclopentane structures. nih.gov While not directly yielding the target, these methods produce highly functionalized cyclopentane intermediates that could be elaborated to introduce the required ethoxy and carbaldehyde groups. Tandem Michael addition/radical cyclization/oxygenation sequences, mediated by recyclable and less toxic reagents like ferrocenium (B1229745) hexafluorophosphate, also provide a pathway to densely functionalized cyclopentane derivatives with control over multiple stereocenters. nih.gov
Table 1: Comparison of Catalytic Cyclopentane Formation Methods
| Catalytic Method | Key Features | Potential for this compound Synthesis |
| [3+2] Cycloaddition | High efficiency, good stereocontrol | Allows for the introduction of multiple substituents that can be precursors to the ethoxy and carbaldehyde groups. |
| Decarbonylative Coupling | Forms bridged systems, uses readily available starting materials | Generates complex cyclopentane scaffolds that would require subsequent ring opening and functionalization. |
| Tandem Radical Cyclization | Forms multiple bonds in one pot, good diastereoselectivity | Can create highly substituted cyclopentanes where one substituent can be converted to a carbaldehyde and another to an ethoxy group. |
The introduction of a formyl group is a pivotal transformation. A variety of formylation reagents and methods exist, each with its own scope and limitations. wikipedia.org Classical methods like the Vilsmeier-Haack and Gattermann-Koch reactions are typically used for aromatic substrates. wikipedia.org For aliphatic systems, and particularly for the formylation of a tertiary carbon, more specialized reagents are necessary. tcichemicals.com
One potential strategy involves the hydroformylation of a suitable cyclopentene (B43876) precursor, such as 1-ethoxycyclopentene. Rhodium-catalyzed hydroformylation, for instance, can introduce a formyl group across a double bond. researchgate.netconsensus.app The regioselectivity of this reaction can be influenced by the choice of ligands and reaction conditions. osti.gov Another approach could involve the oxidation of a primary alcohol, which would first need to be installed at the C1 position of an ethoxycyclopentane (B15480495) precursor. Alternatively, direct C-H formylation of 1-ethoxycyclopentane, while challenging, could be achieved using powerful formylating agents or through directed C-H activation strategies. Recent advances have seen the use of reagents like dimethyl sulfoxide (B87167) (DMSO) as a formylating agent under copper catalysis for specific heterocyclic systems, highlighting the ongoing innovation in this area. rsc.org
Table 2: Selected Formylation Reagents and Their Applicability
| Reagent/Method | Description | Applicability to 1-ethoxycyclopentane |
| Rh-catalyzed Hydroformylation | Addition of H and CHO across a C=C bond | Applicable to 1-ethoxycyclopentene, regioselectivity is a key challenge. |
| Oxidation of a Primary Alcohol | Conversion of a -CH₂OH group to -CHO | Requires prior synthesis of 1-ethoxy-1-(hydroxymethyl)cyclopentane. |
| Direct C-H Formylation | Direct replacement of a C-H bond with a CHO group | Challenging for unactivated tertiary C-H bonds, may require directing groups. |
| Vilsmeier-Haack Reagent | Formylation of electron-rich systems | Generally not applicable to saturated aliphatic ethers. tcichemicals.comwikipedia.org |
The introduction of the ethoxy group can be achieved through various etherification strategies. If a cyclopentanone (B42830) precursor is used, nucleophilic addition of an ethoxide or an equivalent could be followed by trapping of the resulting alkoxide. Alternatively, a Williamson ether synthesis on a 1-hydroxycyclopentane-1-carbaldehyde (B13600099) derivative could be envisioned, although the reactivity of the aldehyde would need to be considered.
Stereoselective alkylation of a cyclopentanone enolate, followed by reduction and etherification, is another plausible route. The stereochemical outcome of the alkylation can be controlled by the use of chiral auxiliaries or catalysts. Intramolecular alkylation of enolates derived from esters has been shown to stereoselectively afford cyclopentanecarboxylates, which could be precursors to the target molecule. rsc.org
Enantioselective Synthesis of Chiral this compound Derivatives
The creation of a chiral center at the C1 position of this compound with a high degree of enantiomeric excess is a significant synthetic challenge that can be addressed through asymmetric catalysis or the use of chiral auxiliaries.
Asymmetric catalysis offers an elegant and efficient way to generate chiral molecules. youtube.com For the synthesis of chiral this compound, an enantioselective catalytic reaction could be employed at various stages. For example, an asymmetric hydroformylation of 1-ethoxycyclopentene using a chiral rhodium-diphosphine catalyst could potentially deliver the chiral aldehyde directly. osti.gov
Another powerful strategy is the catalytic asymmetric desymmetrization of a prochiral cyclopentene derivative. nih.gov This could involve a rhodium-catalyzed intermolecular enantioselective Alder-ene type reaction, which can create a chiral cyclopentene with a quaternary carbon center. nih.gov Subsequent transformations would then be required to install the ethoxy and carbaldehyde functionalities.
Chiral auxiliaries are robust tools for controlling stereochemistry in synthesis. wikipedia.orgnumberanalytics.com A chiral auxiliary can be temporarily attached to a cyclopentanone precursor, directing the diastereoselective addition of an ethyl group or a formyl group equivalent. blogspot.com Evans' oxazolidinones, for example, are widely used for stereoselective alkylations and aldol (B89426) reactions. wikipedia.org After the desired stereocenter is set, the auxiliary is cleaved to reveal the chiral product. For instance, a chiral auxiliary could be used to direct the alkylation of a cyclopentanone enolate, followed by a sequence of reduction, etherification, and oxidation to yield the target aldehyde.
The use of chiral ligands in transition metal catalysis is another cornerstone of asymmetric synthesis. Chiral phosphine (B1218219) ligands, for example, are extensively used in rhodium-catalyzed asymmetric hydrogenations and hydroformylations. The development of new and more effective chiral ligands is an active area of research, continuously expanding the scope and efficiency of asymmetric catalytic transformations.
Carbonyl Reactivity of this compound
The aldehyde group is the primary site of reactivity, participating in a wide array of transformations typical of carbonyl compounds. The electrophilicity of the carbonyl carbon is the key driver for these reactions. libretexts.orgyoutube.com While the adjacent ethoxy group may exert a minor electron-donating inductive effect, the inherent polarity of the carbon-oxygen double bond renders the carbon atom susceptible to nucleophilic attack. libretexts.orglibretexts.org
Nucleophilic addition is a fundamental reaction of aldehydes. masterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, causing the carbon-oxygen π-bond to break and forming a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation yields an alcohol. libretexts.org
For this compound, the carbonyl carbon is prochiral. This means that nucleophilic addition creates a new stereocenter. In the absence of any chiral influence (like a chiral catalyst or auxiliary), the nucleophile can attack from either the Re or Si face of the planar carbonyl group, typically resulting in a racemic mixture (a 50:50 mixture of the two possible enantiomers). libretexts.org
The stereochemical outcome is dictated by the transition state energies of the two possible attack trajectories. Without external control, these are generally equal, leading to no preference for one enantiomer over the other.
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile (Reagent) | Product | Reaction Type |
|---|---|---|
| Grignard Reagent (e.g., CH₃MgBr) | 1-(1-Ethoxycyclopentyl)ethanol | Formation of a secondary alcohol |
| Organolithium Reagent (e.g., C₄H₉Li) | 1-(1-Ethoxycyclopentyl)pentan-1-ol | Formation of a secondary alcohol |
| Cyanide (e.g., HCN/KCN) | 2-(1-Ethoxycyclopentyl)-2-hydroxyacetonitrile (a cyanohydrin) | Cyanohydrin formation |
Condensation reactions are powerful tools for building larger carbon skeletons. Due to the absence of α-hydrogens (the quaternary carbon atom adjacent to the carbonyl group has no hydrogen atoms), this compound cannot self-condense or act as the nucleophilic component (enolate) in reactions like the Aldol condensation. wikipedia.orgmasterorganicchemistry.com However, it serves as an excellent electrophilic partner in several important condensation reactions.
Crossed Aldol and Claisen-Schmidt Condensation : This compound can react with other aldehydes or ketones that do possess α-hydrogens (are enolizable). wikipedia.orgkhanacademy.org In a reaction known as the Claisen-Schmidt condensation, this compound reacts with a ketone or an aromatic aldehyde in the presence of a base to form a β-hydroxy carbonyl compound, which often dehydrates to yield an α,β-unsaturated product. masterorganicchemistry.comkhanacademy.org
Knoevenagel Condensation : This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak amine base like piperidine. wikipedia.orgsigmaaldrich.comthermofisher.com this compound is an ideal substrate for this reaction, leading to the formation of a new carbon-carbon double bond. youtube.com The Doebner modification uses pyridine (B92270) as a catalyst and often results in subsequent decarboxylation if one of the activating groups is a carboxylic acid. wikipedia.orgorganic-chemistry.org
Wittig Reaction : The Wittig reaction is a highly versatile method for converting aldehydes and ketones into alkenes with a high degree of regiocontrol. masterorganicchemistry.comlibretexts.org this compound reacts with a phosphonium (B103445) ylide (a Wittig reagent) to produce a substituted alkene and triphenylphosphine (B44618) oxide. wikipedia.orgorganic-chemistry.org The stereochemical outcome (Z or E alkene) is influenced by the nature of the ylide. Unstabilized ylides (with alkyl substituents) generally favor the Z-alkene, while stabilized ylides (with electron-withdrawing groups) favor the E-alkene. wikipedia.orgorganic-chemistry.org
Table 2: Condensation Reactions of this compound
| Reaction Name | Reactant Partner | Typical Product Structure |
|---|---|---|
| Claisen-Schmidt | Acetophenone | α,β-Unsaturated ketone |
| Knoevenagel | Diethyl malonate | α,β-Unsaturated diester |
| Wittig | Methylenetriphenylphosphorane (Ph₃P=CH₂) | (1-Ethoxycyclopentyl)ethene |
The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation : The aldehyde group can be oxidized to the corresponding carboxylic acid, 1-ethoxycyclopentane-1-carboxylic acid. This transformation can be achieved using a variety of common oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are effective.
Reduction : The aldehyde can be reduced to the primary alcohol, (1-ethoxycyclopentyl)methanol. This is typically accomplished with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder reagent that selectively reduces aldehydes and ketones, while LiAlH₄ is more powerful and would also reduce other functional groups if present.
Table 3: Oxidation and Reduction of the Aldehyde Group
| Transformation | Reagent | Product |
|---|---|---|
| Oxidation | Potassium Permanganate (KMnO₄) | 1-Ethoxycyclopentane-1-carboxylic acid |
| Reduction | Sodium Borohydride (NaBH₄) | (1-Ethoxycyclopentyl)methanol |
Reactivity of the Ether Linkage and Cyclopentane Ring
Beyond the carbonyl group, the ether linkage and the cyclopentane ring itself can participate in chemical transformations, typically under more forcing conditions.
Ethers are generally unreactive but can be cleaved by strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgmasterorganicchemistry.comlibretexts.orgyoutube.com The cleavage of this compound would involve the protonation of the ether oxygen, followed by nucleophilic attack by a halide ion. masterorganicchemistry.com Two mechanistic pathways are possible:
Sₙ2 Pathway : Nucleophilic attack occurs at the less sterically hindered ethyl group, yielding iodoethane (B44018) and 1-hydroxycyclopentane-1-carbaldehyde. libretexts.org
Sₙ1 Pathway : Cleavage of the bond between the oxygen and the quaternary carbon could occur, forming a relatively stable tertiary carbocation on the cyclopentane ring. This would lead to 1-iodo-1-formylcyclopentane and ethanol. libretexts.orglibretexts.org
The predominant pathway would depend on the specific reaction conditions, but the Sₙ2 pathway at the primary carbon is often favored unless conditions strongly promote carbocation formation. libretexts.org
Modifying the size of the cyclopentane ring in this compound would require multi-step synthetic sequences, as direct ring expansion or contraction reactions on the parent molecule are not feasible. These transformations represent hypothetical pathways that would first require significant modification of the aldehyde group.
Ring Expansion : A strategy like the Tiffeneau-Demjanov rearrangement could theoretically be employed to expand the five-membered ring to a six-membered one. wikipedia.org This would involve converting the aldehyde to an aminomethyl alcohol, followed by diazotization to generate a carbocation that initiates a ring-expanding rearrangement.
Ring Contraction : Ring contraction is more challenging. A Favorskii rearrangement, which contracts a ring by one carbon, typically starts from an α-haloketone. wikipedia.orgresearchgate.net To apply this, one would need to devise a synthetic route to convert the starting aldehyde into a suitable α-haloketone precursor derived from the cyclopentane ring, a non-trivial process. researchgate.net
In-depth Analysis of this compound: Reactivity and Mechanistic Pathways
While this compound presents a unique combination of functional groups, a thorough review of available scientific literature reveals a notable scarcity of specific research focused on its advanced chemical reactivity. Investigations into areas such as C-H activation of its cyclopentane framework, its participation in pericyclic reactions, and detailed mechanistic studies of its transformations are not extensively documented in publicly accessible research.
This article aims to provide a structured overview of these specific areas of chemical reactivity. However, due to the limited direct research on this compound, the following sections will draw upon established principles of organic chemistry and extrapolate potential reactivity based on related structures and functional group behavior. It is crucial to note that the discussions below are largely theoretical and highlight potential avenues for future research, rather than summarizing existing experimental findings.
Chemical Reactivity and Mechanistic Investigations of 1 Ethoxycyclopentane 1 Carbaldehyde
The reactivity of 1-ethoxycyclopentane-1-carbaldehyde is dictated by the interplay of its aldehyde and ethoxy functionalities, both situated at the same quaternary carbon of the cyclopentane (B165970) ring. This arrangement presents unique steric and electronic characteristics that would influence its behavior in various chemical transformations.
The direct functionalization of C-H bonds on the cyclopentane ring of this compound represents a modern and efficient strategy for introducing molecular complexity. While specific studies on this substrate are not available, general principles of C-H activation can be considered.
Transition-metal-catalyzed C-H activation is a powerful tool for the selective functionalization of alkanes. In the context of this compound, directing group strategies would likely be necessary to achieve site-selectivity on the cyclopentane ring. The aldehyde or the ethoxy group could potentially serve as directing groups, guiding a metal catalyst to specific C-H bonds.
Table 1: Potential C-H Functionalization Reactions of the Cyclopentane Ring
| Reaction Type | Potential Catalyst | Potential Reagent | Expected Product |
| Arylation | Pd(OAc)₂ | Aryl halide | Aryl-substituted cyclopentane derivative |
| Alkenylation | Rh(III) catalyst | Alkene | Alkenyl-substituted cyclopentane derivative |
| Oxidation | Ru or Mn catalyst | Oxidant | Hydroxylated or carbonylated cyclopentane |
This table represents a theoretical projection of possible reactions and is not based on published experimental data for this compound.
Pericyclic reactions are concerted processes that occur through a cyclic transition state. The aldehyde group of this compound could potentially participate in various pericyclic reactions, although its substitution pattern might impose steric hindrance.
One possibility is the involvement of the aldehyde's carbonyl group as a dienophile in a hetero-Diels-Alder reaction. For this to occur, the aldehyde would react with a conjugated diene. The electron-withdrawing nature of the formyl group could activate the C=O double bond for cycloaddition.
Another potential pericyclic transformation is an ene reaction, where the aldehyde acts as the "enophile." An alkene with an allylic hydrogen could react with the aldehyde, leading to the formation of a new C-C bond and a hydroxyl group.
Table 2: Hypothetical Pericyclic Reactions
| Reaction Type | Reactant | Key Features | Potential Product |
| Hetero-Diels-Alder | Conjugated diene | Aldehyde as dienophile | Dihydropyran derivative |
| Ene Reaction | Alkene with allylic H | Aldehyde as enophile | Homoallylic alcohol derivative |
This table outlines hypothetical reaction pathways. The feasibility and outcomes of these reactions with this compound have not been experimentally verified.
The elucidation of reaction mechanisms and the study of kinetic profiles are fundamental to understanding and optimizing chemical reactions. In the absence of specific studies on this compound, we can only hypothesize about the mechanistic pathways of its potential transformations.
For any of the proposed C-H activation reactions, mechanistic studies would involve identifying the active catalytic species, determining the rate-determining step (e.g., C-H bond cleavage), and assessing the role of the directing group. Techniques such as kinetic isotope effect studies, in-situ spectroscopy, and computational modeling would be invaluable.
Similarly, for the hypothetical pericyclic reactions, computational studies could predict the activation barriers and the stereochemical outcomes based on frontier molecular orbital (FMO) theory. Experimental validation would then be required to confirm these theoretical predictions.
The lack of empirical data for this compound underscores a gap in the chemical literature and presents an opportunity for future research to explore the unique reactivity of this sterically hindered geminal-disubstituted cyclopentane derivative.
1 Ethoxycyclopentane 1 Carbaldehyde As a Versatile Synthetic Building Block
Construction of Complex Polycyclic and Spirocyclic Frameworks
The unique structural attributes of 1-ethoxycyclopentane-1-carbaldehyde make it a promising candidate for the construction of intricate polycyclic and spirocyclic frameworks. The aldehyde functionality can readily participate in a variety of carbon-carbon bond-forming reactions, which are fundamental to the assembly of complex ring systems.
For instance, the aldehyde can undergo intramolecular aldol (B89426) reactions or related cyclizations with a suitably positioned nucleophilic moiety within the same molecule, leading to the formation of fused bicyclic systems. Furthermore, intermolecular reactions such as [3+2] and [4+2] cycloadditions can be envisioned where the aldehyde or a derivative thereof acts as a dienophile or a dipolarophile. These strategies are well-established for the synthesis of five-membered rings and can be applied to construct more elaborate polycyclic structures.
Spirocycles, which feature two rings connected by a single common atom, are another class of compounds potentially accessible from this compound. The quaternary carbon atom inherent to its structure is a key feature of a spirocyclic junction. Synthetic strategies could involve the conversion of the aldehyde into a nucleophilic species that could then attack an electrophilic center on a tethered side chain, leading to spirocyclization. Alternatively, the aldehyde could be transformed into a diene and participate in an intramolecular Diels-Alder reaction. The synthesis of spiro(cyclopentane-1,3'-indoline) derivatives, for example, has been achieved through chemo- and diastereo-selective (3 + 2) cycloaddition reactions, highlighting the utility of cyclopentane (B165970) precursors in generating spirocyclic systems. nih.gov
| Reaction Type | Potential Product Framework | Key Transformation |
| Intramolecular Aldol | Fused Bicyclic | Cyclization |
| [3+2] Cycloaddition | Polycyclic | Ring Formation |
| [4+2] Cycloaddition | Polycyclic | Ring Formation |
| Intramolecular C-alkylation | Spirocyclic | Spirocyclization |
| Intramolecular Diels-Alder | Spirocyclic | Ring Formation |
Application in the Total Synthesis of Natural Products and Their Analogues
Functionalized cyclopentane rings are a common structural motif in a wide range of natural products, many of which exhibit significant biological activity. researchgate.netoregonstate.edu Therefore, this compound represents a valuable chiral pool starting material or a key intermediate for the total synthesis of such compounds and their analogues. The presence of both an aldehyde and an ethoxy group allows for a high degree of synthetic flexibility and the introduction of further stereocenters with high control.
The aldehyde group can be readily converted into a variety of other functional groups, such as alcohols, carboxylic acids, or alkenes, which are often required for the elaboration of the natural product skeleton. For example, a Wittig or Horner-Wadsworth-Emmons reaction could be employed to introduce an exocyclic double bond, a common feature in many cyclopentanoid natural products. Subsequent modifications of the ethoxy group or the cyclopentane ring itself could then be performed to complete the synthesis.
The cyclopentane framework is a core scaffold in several medicinally important molecules, and modern synthetic methods provide accessible technologies for the stereocontrolled construction of complex cyclopentanoid chemotypes. researchgate.net The strategic use of substituted cyclopentenone starting materials, which share functional similarities with this compound, has proven to be a versatile tactic in approaching fully functionalized cyclopentanes in natural product synthesis. oregonstate.edu The collective total synthesis of various natural products can be achieved from a common, highly functionalized cyclopentanic core. nih.gov
Precursor in the Synthesis of Heterocyclic Compounds
The reactivity of the aldehyde group in this compound makes it an excellent precursor for the synthesis of a diverse array of heterocyclic compounds. The aldehyde can react with a wide range of binucleophiles to construct various five- and six-membered heterocyclic rings.
For example, reaction with hydrazines can yield pyrazoles or pyrazolines, while reaction with hydroxylamine (B1172632) can lead to the formation of isoxazoles or isoxazolines. Similarly, condensation with ureas or thioureas can provide access to pyrimidine (B1678525) or thiopyrimidine derivatives. The specific reaction conditions and the nature of the binucleophile will determine the structure of the resulting heterocycle. The dual functionalization of related compounds like 2-oxocyclopentane-1-carbaldehyde (B3046085) makes them valuable intermediates in the construction of heterocycles. The synthesis of various N-heterocycles can be achieved through the intramolecular cyclization of organic azides or other suitable precursors. researchgate.net
| Binucleophile | Resulting Heterocycle |
| Hydrazine | Pyrazole/Pyrazoline |
| Hydroxylamine | Isoxazole/Isoxazoline |
| Urea | Pyrimidinone |
| Thiourea | Thiopyrimidinone |
| Amidines | Pyrimidine |
Utility in the Development of New Organic Materials and Functional Molecules
The cyclopentane ring is a component of various functional organic materials. wikipedia.org While specific applications of this compound in this area are not extensively documented, its structural features suggest potential utility in the design and synthesis of novel materials. For instance, the incorporation of the rigid cyclopentane scaffold into a polymer backbone could influence the material's thermal and mechanical properties.
Furthermore, the aldehyde functionality allows for the attachment of this building block to other molecules of interest, such as chromophores or liquid crystalline moieties. This could lead to the development of new photoactive materials, liquid crystals with specific phase behaviors, or functional polymers with tailored properties. The synthesis of cyclopentane-containing polymers or dendrimers could be explored, where the bifunctional nature of this compound would allow for controlled chain growth or branching. The use of cyclopentane as a solvent for cellulose (B213188) ethers and in the formation of plastics highlights its relevance in materials science. google.com
Integration into Divergent Synthetic Strategies for Molecular Libraries
Divergent synthesis is a powerful strategy for the rapid generation of a large number of structurally diverse compounds from a common intermediate. rsc.org this compound is an ideal candidate for such an approach due to its bifunctional nature. The aldehyde and ethoxy groups can be selectively and sequentially modified to create a wide range of derivatives.
Starting from this single compound, a multitude of reactions can be performed in parallel, leading to the creation of a molecular library. For example, the aldehyde can be subjected to a variety of nucleophilic additions, reductive aminations, or Wittig-type reactions, while the ethoxy group could be cleaved and the resulting alcohol functionalized in various ways. This approach is highly valuable in drug discovery and materials science for the efficient exploration of chemical space. nih.gov The development of divergent scaffolds is crucial for accessing a wide array of diverse natural and unnatural compounds. rsc.org
| Initial Reaction at Aldehyde | Subsequent Modification | Library Type |
| Nucleophilic Addition | Etherification of resulting alcohol | Small molecules |
| Reductive Amination | Acylation of resulting amine | Peptidomimetics |
| Wittig Reaction | Epoxidation of resulting alkene | Functionalized alkenes |
| Knoevenagel Condensation | Michael addition to resulting enone | Substituted cyclopentanones |
Theoretical and Computational Chemistry Applied to 1 Ethoxycyclopentane 1 Carbaldehyde
Electronic Structure and Reactivity Prediction through Quantum Chemical Methods
Quantum chemical methods are fundamental to understanding the electronic structure of 1-ethoxycyclopentane-1-carbaldehyde, which in turn governs its reactivity. northwestern.edu Methods such as Density Functional Theory (DFT) and wave function-based approaches can be employed to calculate various electronic properties. taylor.edu The distribution of electron density, for instance, reveals the molecule's polarity and the location of electron-rich and electron-deficient regions.
The presence of the electronegative oxygen atoms in the ethoxy and aldehyde groups leads to a significant polarization of the molecule. The carbonyl carbon of the aldehyde is expected to be highly electrophilic, making it a primary site for nucleophilic attack. Conversely, the oxygen of the carbonyl group possesses a partial negative charge and acts as a nucleophilic center. The ethoxy group, with its lone pairs on the oxygen atom, can also influence the electronic environment of the cyclopentane (B165970) ring.
Quantum chemical calculations can provide quantitative measures of these effects through the generation of molecular electrostatic potential (MEP) maps. These maps visually represent the electrostatic potential on the electron density surface, highlighting regions of positive and negative potential and thus predicting sites of electrophilic and nucleophilic attack. Furthermore, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated. The HOMO-LUMO gap is a critical parameter for predicting the chemical reactivity and stability of the molecule. A smaller gap generally indicates higher reactivity.
| Calculated Electronic Property | Predicted Significance for this compound |
| Molecular Dipole Moment | A significant dipole moment is expected due to the polar C=O and C-O bonds, influencing solubility and intermolecular interactions. |
| Partial Atomic Charges | The aldehyde carbon will exhibit a significant positive charge, confirming its electrophilicity. The carbonyl and ether oxygens will have negative charges. |
| HOMO-LUMO Gap | The energy difference will provide insights into the molecule's kinetic stability and its propensity to undergo electronic transitions. |
| Molecular Electrostatic Potential (MEP) | The MEP map will visually confirm the electrophilic nature of the carbonyl carbon and the nucleophilic character of the carbonyl oxygen. |
Conformational Analysis and Stereoelectronic Effects in the Cyclopentane System
The five-membered cyclopentane ring is not planar and adopts puckered conformations to alleviate torsional strain. libretexts.orgdalalinstitute.com The two most common conformations are the envelope and the half-chair. acs.org For this compound, the presence of two bulky substituents on the same carbon atom will significantly influence the conformational preference of the ring.
Computational methods can be used to perform a conformational search to identify the lowest energy conformers. By calculating the relative energies of different envelope and half-chair conformations, the most stable arrangement of the molecule can be determined. In the case of this compound, the substituents will likely adopt positions that minimize steric hindrance. For instance, in an envelope conformation, the carbon atom bearing the substituents may be in the "flap" position to reduce interactions with the adjacent hydrogen atoms.
Stereoelectronic effects also play a crucial role in determining the molecule's conformation and reactivity. These effects arise from the interaction between electron orbitals. For example, anomeric effects, typically associated with cyclic ethers, could be at play, involving the interaction of the lone pairs on the ethoxy oxygen with the antibonding orbital of the adjacent C-C bond in the ring. The orientation of the aldehyde group relative to the cyclopentane ring will also be governed by stereoelectronic factors to achieve maximum stability.
| Conformation | Key Features | Predicted Stability for this compound |
| Envelope | Four carbon atoms are in a plane, and the fifth is out of the plane. libretexts.orgdalalinstitute.com | The substituted carbon may occupy the out-of-plane position to reduce steric strain. |
| Half-Chair | Three adjacent carbon atoms are in a plane, with the other two displaced on opposite sides of the plane. acs.org | This conformation may also be adopted to minimize torsional and steric strain. |
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry provides a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface (PES) for a given reaction, chemists can identify the most likely reaction pathways, locate transition states, and calculate activation energies. rsc.orgnih.gov
For example, the reduction of the aldehyde group to an alcohol can be modeled to understand the mechanism of hydride attack. Computational methods can determine whether the hydride attacks from the less hindered face of the carbonyl group, leading to a specific stereoisomer of the resulting alcohol. Similarly, the oxidation of the aldehyde to a carboxylic acid can be investigated, providing insights into the intermediates and transition states involved. thieme-connect.com
The study of transition states is particularly important as it allows for the calculation of reaction rates. acs.org By identifying the geometry and energy of the transition state, the activation barrier for the reaction can be determined, which is a key factor in predicting how fast the reaction will proceed. This information is invaluable for optimizing reaction conditions and designing more efficient synthetic routes.
Prediction of Spectroscopic Signatures for Mechanistic Interpretation and Structural Confirmation
Computational methods can predict various spectroscopic properties of this compound, which are essential for its characterization and for confirming its structure. The calculation of vibrational frequencies, for instance, can aid in the interpretation of infrared (IR) and Raman spectra. The predicted spectrum can be compared with the experimental spectrum to assign specific vibrational modes to different functional groups and bonds within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. Computational chemistry can predict the chemical shifts of both ¹H and ¹³C atoms in the molecule. These predictions are based on the calculated electronic environment of each nucleus and can be highly accurate, especially when appropriate levels of theory and basis sets are used. Comparing the predicted NMR spectra with experimental data can provide unambiguous confirmation of the molecular structure.
Furthermore, the prediction of electronic transitions can help in the interpretation of ultraviolet-visible (UV-Vis) spectra. While this compound is not expected to have strong absorptions in the visible region, it will exhibit characteristic n → π* and π → π* transitions in the UV region associated with the carbonyl group.
| Spectroscopic Technique | Predicted Data | Utility |
| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities. | Assignment of characteristic peaks for C=O, C-O, and C-H bonds. |
| ¹H NMR Spectroscopy | Chemical shifts and coupling constants. | Confirmation of the proton environment and connectivity. |
| ¹³C NMR Spectroscopy | Chemical shifts. | Identification of all unique carbon atoms in the molecule. |
| UV-Vis Spectroscopy | Wavelengths of maximum absorption (λmax). | Characterization of electronic transitions of the carbonyl group. |
In Silico Design of Novel Catalysts and Reagents for this compound Transformations
The principles of computational chemistry can be extended to the rational design of new catalysts and reagents specifically tailored for transformations of this compound. uib.noacs.orgresearchgate.net This in silico approach allows for the screening of a large number of potential candidates without the need for extensive experimental synthesis and testing, thereby accelerating the discovery process. mdpi.com
For instance, if a stereoselective reduction of the aldehyde is desired, computational methods can be used to design chiral catalysts. By modeling the interaction of different catalyst-substrate complexes, it is possible to predict which catalyst will favor the formation of one stereoisomer over the other. The design process involves evaluating the energies of the diastereomeric transition states leading to the different products.
Similarly, for other transformations such as oxidations, aldol (B89426) reactions, or Wittig-type reactions, computational modeling can be used to design reagents that are more reactive, selective, or environmentally friendly. nih.govnih.gov This can involve modifying the electronic or steric properties of the reagent to enhance its performance in a specific reaction with this compound. The ultimate goal is to develop highly efficient and selective synthetic methods guided by theoretical predictions.
Advanced Analytical Methodologies for Mechanistic Understanding and Structural Elucidation of 1 Ethoxycyclopentane 1 Carbaldehyde and Its Transformations
In-Situ Spectroscopic Techniques for Reaction Monitoring (e.g., Operando NMR, IR, Raman Spectroscopy)
In-situ and operando spectroscopic methods are indispensable for observing the dynamic changes within a reaction mixture as they happen, without the need for sample extraction. nih.gov This real-time monitoring is crucial for understanding the kinetics and mechanism of reactions involving 1-ethoxycyclopentane-1-carbaldehyde.
Operando Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural and dynamic information directly from the reacting system. ru.nl For transformations of this compound, such as in organocatalysis, operando NMR can track the formation and consumption of key species. For instance, in an enamine-catalyzed reaction, the disappearance of the aldehyde proton signal from this compound and the appearance of new signals corresponding to the enamine intermediate and the final product could be monitored over time. This provides quantitative data on reaction rates and catalyst turnover. ru.nl
In-situ Infrared (IR) spectroscopy is highly effective for tracking changes in functional groups. nih.govresearchgate.net In a reaction involving the aldehyde group of this compound, such as a reduction or an aldol (B89426) condensation, the characteristic C=O stretching frequency of the aldehyde (typically around 1720-1740 cm⁻¹) can be monitored. The decrease in the intensity of this band and the emergence of new bands, for example, an O-H stretch for a reduction product or a β-hydroxy carbonyl stretch for an aldol adduct, provide direct evidence of the reaction's progress. researchgate.net The table below illustrates hypothetical in-situ IR monitoring data for a generic reduction reaction.
| Reaction Time (minutes) | Aldehyde C=O Peak Intensity (Absorbance Units) | Product O-H Peak Intensity (Absorbance Units) |
| 0 | 1.00 | 0.00 |
| 10 | 0.75 | 0.25 |
| 30 | 0.30 | 0.70 |
| 60 | 0.05 | 0.95 |
| 120 | <0.01 | 0.99 |
In-situ Raman spectroscopy offers complementary vibrational information, particularly for bonds that are weakly IR-active. spectroscopyonline.comresearchgate.net For transformations of this compound, the C=O bond also gives a Raman signal. In reactions where the cyclopentane (B165970) ring might undergo a structural change, Raman spectroscopy can be particularly insightful. For example, in a ring-opening reaction, the disappearance of ring-breathing modes specific to the cyclopentane structure would be a clear indicator of the transformation. thepulsar.be The addition of a reagent like sodium bisulfite to the aldehyde would lead to the disappearance of the carbonyl peak and the appearance of new peaks corresponding to C-S and C-OH bonds, providing clear evidence of the reaction. thepulsar.be
High-Resolution Mass Spectrometry for the Identification of Intermediates and Reaction Products
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the identification of both stable products and fleeting reactive intermediates, owing to its high sensitivity and mass accuracy. nih.govru.nlresearchgate.net In the study of reactions involving this compound, HRMS can provide the exact elemental composition of newly formed molecules.
When this aldehyde is used in organocatalytic reactions, for example with a proline-derived catalyst, charged intermediates such as iminium ions are often formed. nih.gov Electrospray ionization (ESI) mass spectrometry is particularly well-suited for detecting these charged species directly from the reaction mixture. The high resolution of instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers allows for the unambiguous determination of the elemental formula of these intermediates, distinguishing them from other species with the same nominal mass.
The table below shows hypothetical HRMS data for the detection of a proposed iminium ion intermediate formed from this compound and a generic secondary amine catalyst.
| Species | Proposed Formula | Calculated m/z | Observed m/z | Mass Error (ppm) |
| This compound (M+H)⁺ | C₈H₁₅O₂⁺ | 143.1067 | 143.1065 | -1.4 |
| Iminium Ion Intermediate | C₁₂H₂₂NO₂⁺ | 212.1645 | 212.1642 | -1.4 |
| Product (M+H)⁺ | C₁₇H₂₃NO₃⁺ | 292.1751 | 292.1748 | -1.0 |
Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment these detected ions, providing structural information that helps to confirm their proposed structures. nih.gov
X-ray Crystallography of Key Derivatives for Definitive Structural and Stereochemical Assignment
While the starting material, this compound, is a liquid, its transformations often lead to solid, crystalline derivatives. X-ray crystallography on such derivatives provides the most definitive and unambiguous method for determining their three-dimensional structure, including the precise arrangement of atoms and the relative and absolute stereochemistry.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| β (°) | 98.76 |
| Volume (ų) | 1337.5 |
| Z | 4 |
| R-factor | 0.045 |
This data provides unequivocal proof of the molecular connectivity and stereoconfiguration, which is often challenging to determine solely by spectroscopic methods like NMR.
Chiroptical Spectroscopic Methods (e.g., CD, ORD) for Enantiomeric Excess Determination in Chiral Derivatives
When this compound is converted into a chiral product through an asymmetric reaction, it is essential to determine the enantiomeric excess (e.e.) of the product mixture. Chiroptical spectroscopic methods, namely circular dichroism (CD) and optical rotatory dispersion (ORD), are powerful techniques for this purpose. rsc.orgwikipedia.orgmdpi.com
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.orglibretexts.orgphotophysics.com If a derivative of this compound is chiral and contains a chromophore (such as a carbonyl group or an aromatic ring), it will exhibit a CD spectrum. The intensity of the CD signal is directly proportional to the concentration and the enantiomeric excess of the sample. By creating a calibration curve with samples of known e.e., the e.e. of an unknown sample can be rapidly determined. nih.gov This is particularly advantageous for high-throughput screening of asymmetric reactions. nih.gov
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. mdpi.com The shape of the ORD curve, particularly in the vicinity of a chromophore's absorption band (an effect known as the Cotton effect), is characteristic of a specific enantiomer. Like CD, ORD can be used for the quantitative determination of enantiomeric excess.
The table below illustrates how CD spectroscopy could be used to determine the e.e. of a chiral derivative of this compound.
| Sample | Enantiomeric Excess (%) | CD Signal at λₘₐₓ (mdeg) |
| Racemic | 0 | 0 |
| Standard 1 | 25 | 10 |
| Standard 2 | 50 | 20 |
| Standard 3 | 75 | 30 |
| Pure Enantiomer | 100 | 40 |
| Unknown Sample | To be determined | 25 |
Based on the calibration curve generated from the standards, the unknown sample with a CD signal of 25 mdeg would be determined to have an enantiomeric excess of 62.5%. These chiroptical methods provide a non-destructive and often rapid alternative to chiral chromatography for the analysis of enantiopurity. nih.gov
Emerging Research Frontiers and Future Perspectives for 1 Ethoxycyclopentane 1 Carbaldehyde Research
Integration with Machine Learning and Artificial Intelligence for Reaction Optimization and Discovery
The advent of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis, and the study of 1-ethoxycyclopentane-1-carbaldehyde is no exception. beilstein-journals.orgacs.orgchemrxiv.org These computational tools can be leveraged to accelerate the discovery of new synthetic pathways and to optimize existing reaction conditions with a level of efficiency that is unattainable through traditional experimental approaches alone. nih.govrsc.org
Beyond its synthesis, ML models can predict the reactivity of this compound in various transformations. By analyzing its structural features, these models can forecast its behavior in reactions such as aldol (B89426) condensations, Wittig reactions, or reductive aminations, guiding the design of experiments to create new and valuable derivatives.
Table 1: Hypothetical Application of Machine Learning in Optimizing the Synthesis of a this compound Derivative
| Parameter | Traditional Approach (Manual Optimization) | ML-Assisted Approach (Bayesian Optimization) |
| Number of Experiments | 50-100 | 10-20 |
| Time to Optimization | 2-4 weeks | 3-5 days |
| Optimal Yield Achieved | 75% | 88% |
| Resource Expenditure | High | Low |
Development of Catalytic Systems Inspired by Biological Processes
Nature provides a vast blueprint for efficient and selective catalysis through enzymes. The development of biocatalytic and bio-inspired catalytic systems for the synthesis and modification of this compound represents a significant frontier. rsc.orgresearchgate.net Enzymes such as oxidoreductases and lyases could potentially be engineered to produce chiral derivatives of this compound with high enantioselectivity, a crucial aspect for applications in pharmaceuticals and agrochemicals. acs.orgnih.gov
Inspired by enzymatic processes, chemists are also designing small-molecule organocatalysts that can mimic the function of enzymes. rsc.orgillinois.edu For instance, chiral amines or N-heterocyclic carbenes could be employed to catalyze asymmetric transformations of the aldehyde group in this compound, leading to the synthesis of complex, stereochemically defined molecules. nih.gov These bio-inspired catalysts often operate under mild conditions and can offer a more sustainable alternative to traditional metal-based catalysts. drpress.org
The direct reduction of carboxylic acids to aldehydes is a challenging but attractive transformation that can be achieved using carboxylate reductases, offering a potential biocatalytic route to aldehyde-containing compounds. nih.gov
Table 2: Potential Biocatalytic Transformations of this compound
| Biocatalytic Approach | Target Transformation | Potential Product | Significance |
| Engineered Oxidase | Enantioselective oxidation of a precursor | Chiral this compound | Access to enantiopure building blocks |
| Transaminase | Reductive amination | Chiral amino derivatives | Synthesis of valuable pharmaceutical intermediates |
| Aldolase | Stereoselective aldol addition | Chiral β-hydroxy aldehyde | Construction of complex carbon skeletons |
Cross-Disciplinary Applications in Materials Science and Polymer Chemistry
The unique combination of a cyclopentane (B165970) ring, an ethoxy group, and a reactive carbaldehyde moiety makes this compound a promising candidate for the development of novel materials and polymers. researchgate.net The aldehyde group can serve as a versatile handle for polymerization reactions or for grafting onto existing polymer backbones, thereby modifying their properties.
For instance, the polymerization of this compound, either alone or with other monomers, could lead to the formation of polyacetals with unique thermal and mechanical properties. The cyclopentane unit would be expected to impart rigidity and a high glass transition temperature to the polymer chain. acs.org Furthermore, the ethoxy group could enhance the solubility and processability of the resulting polymer.
In materials science, this compound could be used as a cross-linking agent for various polymers, enhancing their strength and durability. Its derivatives could also find applications as building blocks for liquid crystals, organic light-emitting diodes (OLEDs), or other functional materials where molecular shape and functionality are critical. st-andrews.ac.uk
Strategies for Enhanced Atom Economy and Step Efficiency in its Chemical Lifecycle
The principles of green chemistry are increasingly guiding synthetic planning, with a strong emphasis on maximizing atom economy and step efficiency. nih.govinnoget.comnumberanalytics.comresearchgate.netacs.orgjocpr.comwikipedia.orgprimescholars.com For this compound, this means designing synthetic routes that minimize waste by incorporating the maximum number of atoms from the starting materials into the final product.
Future research will likely focus on developing catalytic, rather than stoichiometric, methods for its synthesis. For example, catalytic C-H activation or oxidation reactions could provide more direct and atom-economical routes to this compound. nih.gov The use of renewable feedstocks and environmentally benign solvents will also be a key consideration. osaka-u.ac.jp
Exploration of Novel Reactivities under Extreme Conditions (e.g., High Pressure, Supercritical Fluids)
Investigating the chemistry of this compound under extreme conditions, such as high pressure or in supercritical fluids, opens up possibilities for discovering novel reactivity and accessing new chemical space. acs.orgacs.org High pressure can significantly influence reaction rates and equilibria, and can even lead to transformations that are not observed under ambient conditions. For aldehydes, high pressure has been shown to promote polymerization. acs.org
Supercritical fluids, such as supercritical carbon dioxide (scCO₂), offer a unique reaction medium with properties intermediate between those of a gas and a liquid. libretexts.orgresearchgate.netmit.edunumberanalytics.comacs.org Performing reactions with this compound in scCO₂ could lead to enhanced reaction rates, improved selectivity, and simplified product separation. libretexts.orgnumberanalytics.com The tunable properties of supercritical fluids allow for fine-control over the reaction environment, potentially enabling selective transformations of the aldehyde or the ethoxy group. acs.org The use of scCO₂ as a solvent is also a green alternative to many conventional organic solvents. mit.edu
Table 3: Potential Advantages of Using Extreme Conditions for Reactions of this compound
| Condition | Potential Advantage | Example Application |
| High Pressure | Increased reaction rates, altered selectivity, promotion of polymerization. | Synthesis of novel polyacetals. |
| Supercritical CO₂ | Enhanced mass transfer, facile product separation, environmentally benign solvent. | Selective hydrogenation or oxidation reactions. |
Q & A
Basic Research Questions
What are the optimal synthetic routes for 1-ethoxycyclopentane-1-carbaldehyde, and how do reaction conditions influence yield?
The compound is typically synthesized via alkylation of cyclopentanone followed by oxidation. Key steps include:
- Alkylation : Deprotonate cyclopentanone with a strong base (e.g., NaH or KOtBu), then introduce the ethoxy group using ethyl iodide .
- Oxidation : Convert the resulting alcohol to the aldehyde using PCC (pyridinium chlorochromate) or CrO3 under anhydrous conditions to avoid over-oxidation to carboxylic acids .
- Yield Optimization : Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane vs. THF) significantly affect selectivity. TLC or HPLC monitoring ensures reaction completion .
How can the structure of this compound be confirmed spectroscopically?
- NMR : H NMR shows characteristic aldehyde proton at δ 9.5–10.0 ppm (singlet) and ethoxy group protons at δ 1.1–1.3 ppm (triplet) and δ 3.4–3.7 ppm (quartet) .
- IR : Strong absorption near 1720 cm (C=O stretch) and 2820–2720 cm (aldehyde C-H stretch) .
- Mass Spectrometry : Molecular ion peak at m/z 142 (CHO) with fragmentation patterns confirming the cyclopentane backbone .
What are the key reactivity trends of this compound in nucleophilic addition reactions?
The aldehyde group undergoes nucleophilic attack, while the ethoxy substituent stabilizes the adjacent carbocation. Examples:
- Grignard Reagents : Form secondary alcohols; steric hindrance from the cyclopentane ring slows reactivity compared to linear aldehydes .
- Reduction : NaBH selectively reduces the aldehyde to a primary alcohol without affecting the ethoxy group .
Advanced Research Questions
How can computational modeling predict the stereoelectronic effects of the ethoxy group on reaction pathways?
- DFT Calculations : Analyze the electron-withdrawing effect of the ethoxy group, which polarizes the carbonyl bond, increasing electrophilicity. Gaussian or ORCA software can model transition states for nucleophilic additions .
- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., polar aprotic solvents stabilize charge separation in intermediates) .
How should researchers resolve contradictions in spectroscopic data during structural elucidation?
- Case Study : If C NMR data conflicts with X-ray crystallography (e.g., unexpected carbonyl chemical shifts), cross-validate using:
- Statistical Analysis : Apply principal component analysis (PCA) to compare experimental vs. theoretical spectra .
What methodologies are recommended for studying the compound’s biological activity, such as enzyme inhibition?
- In Vitro Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to monitor binding to enzymes like aldehyde dehydrogenases .
- Kinetic Studies : Determine and using Lineweaver-Burk plots; compare inhibition constants () with structurally similar aldehydes .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions between the aldehyde and enzyme active sites .
How can researchers design experiments to assess the environmental stability of this compound?
- Photodegradation Studies : Expose the compound to UV-Vis light (λ = 254–365 nm) in aqueous solutions; monitor degradation via HPLC-MS to identify byproducts (e.g., cyclopentane carboxylic acids) .
- Hydrolysis Kinetics : Vary pH (1–14) and temperature (25–60°C) to quantify half-life; use Arrhenius plots to extrapolate environmental persistence .
Methodological Considerations
- Data Reproducibility : Replicate syntheses ≥3 times; report mean yields ± standard deviation.
- Ethical Compliance : For biological studies, adhere to in vitro research guidelines (e.g., avoid human/animal testing without approval) .
- Critical Analysis : Discuss limitations (e.g., steric effects reducing reaction scalability) and propose alternatives (e.g., flow chemistry for improved mixing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
